Sodium 6-amino-5-((4-(benzoylamino)-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
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Overview
Description
Sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate: is a complex organic compound known for its vibrant color and unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an activated aromatic compound to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce the sulfonate group.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the diazotization and azo coupling reactions.
Purification: The product is purified using techniques such as crystallization and filtration to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, mild temperatures.
Substitution: Various nucleophiles, appropriate solvents.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with simplified structures.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a dye in various chemical reactions due to its vibrant color.
- Acts as a reagent in the synthesis of other complex organic compounds.
Biology:
- Utilized in staining techniques for biological samples.
- Helps in the visualization of cellular components under a microscope.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
- Used in drug development and testing.
Industry:
- Employed in the manufacturing of dyes and pigments.
- Used in the production of specialty chemicals for various industrial applications.
Mechanism of Action
The compound exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways. The azo group in the compound is particularly reactive, enabling it to form stable complexes with other molecules. This reactivity is harnessed in various applications, from dyeing to therapeutic research.
Comparison with Similar Compounds
- Sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-1-sulfonate
- Sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-3-hydroxynaphthalene-2-sulfonate
Uniqueness:
- The specific arrangement of functional groups in sodium 6-amino-5-[[4-(benzoylamino)-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate gives it unique chemical properties.
- Its stability and reactivity make it suitable for a wide range of applications, from industrial to research settings.
Properties
CAS No. |
85650-67-5 |
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Molecular Formula |
C30H23N4NaO7S2 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[4-benzamido-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C30H24N4O7S2.Na/c1-18-7-11-22(12-8-18)42(37,38)27-16-21(32-30(36)19-5-3-2-4-6-19)10-14-25(27)33-34-29-24(31)13-9-20-15-23(43(39,40)41)17-26(35)28(20)29;/h2-17,35H,31H2,1H3,(H,32,36)(H,39,40,41);/q;+1/p-1 |
InChI Key |
TZABVZRSBDQKLE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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